1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride
Description
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride is a tertiary amine derivative featuring a phenyl group substituted at the 3-position with a pyrrolidinyl moiety, linked to an ethanone (acetyl) group. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound’s molecular formula is inferred as C₁₂H₁₆ClNO (molecular weight ≈ 225.7 g/mol), based on structural analogs . Its pyrrolidinyl group confers conformational flexibility, while the aromatic ketone core allows for diverse reactivity. This compound has been explored as a pharmaceutical intermediate, though commercial availability is currently discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13;/h4-6,9H,2-3,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSZODZYHWXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride typically involves the reaction of 3-(1-pyrrolidinyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
- Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
- Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
- Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Potential Biological Activities
Research indicates that 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing effectiveness against certain bacterial strains. Additionally, compounds structurally related to it have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound may also hold promise in treating infectious diseases.
Interaction Studies
Interaction studies involving 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride focus on its binding affinity and activity against biological targets. Preliminary studies suggest potential interactions with enzymes and receptors involved in microbial resistance pathways. Further research is necessary to elucidate its mechanism of action and potential side effects when used therapeutically.
Mechanism of Action
The mechanism of action of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The pyrrolidine ring and phenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride with four analogs from the evidence:
Detailed Analysis of Structural Analogues
3-(1-Pyrrolidinyl)propiophenone Hydrochloride (CAS 833-86-3)
- Structural Differences: Replaces the ethanone group with a propanone (three-carbon chain), increasing molecular weight by ~14 g/mol compared to the target compound.
- Functional Impact : The extended alkyl chain improves membrane permeability, making it more suitable for CNS-targeting applications. Research highlights its role in modulating neurotransmitter systems .
1-[3-(Piperazin-1-ylsulfonyl)phenyl]ethanone Hydrochloride (sc-333483)
- Structural Differences : Incorporates a sulfonyl-linked piperazine group instead of pyrrolidinyl.
- Functional Impact : The sulfonyl group (electron-withdrawing) accelerates nucleophilic aromatic substitution, while the piperazine moiety enables chelation with transition metals like Cu²⁺ or Fe³⁺. This compound is pivotal in catalytic studies .
Fluorinated and Hybrid Heterocyclic Analogs
- Example: 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethanone hydrochloride.
- Functional Impact : Fluorine’s electronegativity fine-tunes electronic properties, enhancing binding affinity to serotonin receptors. The hybrid heterocycle improves metabolic stability .
Hydroxyacetophenone Derivatives
- Example: 1-(4-Hydroxy-3-allylphenyl)ethanone.
- Functional Impact : The hydroxyl group increases hydrophilicity and antioxidant capacity, making it relevant in cosmetic and pharmaceutical formulations .
Biological Activity
1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride, also known by its chemical formula C₁₂H₁₆ClNO, has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanone moiety. Its unique structure contributes to its potential pharmacological properties.
The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various applications. The synthesis of 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride involves several steps, including the formation of the pyrrolidine and phenyl components followed by the introduction of the ethanone group.
Biological Activities
Research indicates that 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. It has been particularly noted for its effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.
- Enzyme Interaction : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in microbial resistance pathways. However, detailed mechanisms of action remain to be elucidated.
Antimicrobial Evaluation
A study evaluating the antimicrobial activity of related compounds highlighted the significance of structural features in determining biological efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed for several derivatives, indicating that compounds structurally similar to 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride may exhibit synergistic effects when combined with established antibiotics like Ciprofloxacin .
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|
| 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride | TBD | TBD | Potential against Mycobacterium tuberculosis |
| Ciprofloxacin | 0.22 | 0.25 | Established antibiotic for comparison |
Binding Affinity Studies
In vitro assays have suggested that 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride may interact with various receptors. Although specific Ki values for receptor binding have not been reported, related compounds have shown significant binding affinities, indicating a potential for therapeutic applications .
The exact mechanism of action for 1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride remains largely unexplored. However, it is hypothesized that its interactions with specific enzymes or receptors could modulate biological pathways relevant to microbial resistance and other therapeutic targets. Further research is necessary to clarify these interactions and their implications for drug development.
Q & A
What are the recommended safety protocols for handling 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride in laboratory settings?
Basic Question
Methodological Answer:
- Personal Protective Equipment (PPE): Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use in a fume hood to minimize inhalation exposure .
- Storage: Store in tightly sealed containers in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
- Waste Disposal: Segregate waste and transfer to certified hazardous waste facilities. Avoid aqueous discharge to prevent environmental contamination .
- Emergency Measures: For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
What spectroscopic methods are suitable for characterizing 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride?
Basic Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrrolidinyl and phenyl group connectivity. Compare chemical shifts with PubChem or NIST data for validation .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., ketone C=O stretch at ~1700 cm) and compare with reference spectra from NIST Chemistry WebBook .
- Mass Spectrometry (MS): Confirm molecular weight (239.8 g/mol) via high-resolution MS, observing the [M+H] or [M-Cl] ions .
How is 1-[3-(1-pyrrolidinyl)phenyl]ethanone hydrochloride synthesized, and what are the key intermediates?
Basic Question
Methodological Answer:
- Step 1: Friedel-Crafts acylation of 3-pyrrolidinylbenzene with acetyl chloride in the presence of AlCl to form the ketone .
- Step 2: Hydrochloride salt formation via reaction with HCl in anhydrous ethanol .
- Key Intermediate: 1-(3-Pyrrolidinylphenyl)ethanone, purified via recrystallization or column chromatography .
How can researchers optimize the yield of this compound during synthesis?
Advanced Question
Methodological Answer:
- Catalyst Optimization: Screen Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency. AlCl typically provides higher yields (~75%) under anhydrous conditions .
- Reaction Monitoring: Use TLC or in situ IR to track intermediate formation and minimize side products (e.g., over-acylation).
- Purification: Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt with >95% purity .
How can discrepancies in physicochemical data (e.g., solubility, melting point) across studies be resolved?
Advanced Question
Methodological Answer:
- Cross-Validation: Compare data from authoritative sources (e.g., NIST, PubChem) and replicate measurements under controlled conditions (e.g., DSC for melting point) .
- Standardized Protocols: Adopt OECD guidelines for solubility testing (e.g., shake-flask method) to ensure consistency .
- Batch Analysis: Characterize multiple synthetic batches to identify variability sources (e.g., hydration states) .
What strategies are used to study the biological activity of this compound?
Advanced Question
Methodological Answer:
- In Vitro Assays: Screen for receptor binding (e.g., dopamine or serotonin receptors) using radioligand displacement assays .
- Toxicity Profiling: Conduct MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity thresholds .
- Molecular Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, guided by the compound’s pyrrolidinyl pharmacophore .
How can conflicting toxicity data from different studies be reconciled?
Advanced Question
Methodological Answer:
- Dose-Response Analysis: Compare LD values across species (e.g., rodent vs. human cell lines) using standardized OECD Test Guidelines .
- Experimental Context: Evaluate study conditions (e.g., solvent used, exposure duration) that may influence toxicity outcomes .
- Meta-Analysis: Aggregate data from peer-reviewed studies and apply statistical models (e.g., random-effects) to identify consensus toxicity profiles .
What storage conditions are required to maintain the stability of this compound?
Basic Question
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity: Protect from UV light by using amber glassware or opaque packaging .
- Stability Testing: Conduct accelerated stability studies (ICH Q1A guidelines) to determine shelf life under varying humidity and temperature conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
